molecular formula C8H6FNS B8651001 2-Fluoro-5-(methylthio)benzonitrile

2-Fluoro-5-(methylthio)benzonitrile

Cat. No.: B8651001
M. Wt: 167.21 g/mol
InChI Key: FWKGOPOAFONVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(methylthio)benzonitrile is a useful research compound. Its molecular formula is C8H6FNS and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

2-fluoro-5-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H6FNS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3

InChI Key

FWKGOPOAFONVCR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium borohydride (90%, 0.41 g (9.76 mmol)) in ethanol (10 ml), 2-fluoro-5-(thiocyanato)benzonitrile (0.29 g (1.63 mmol)) was added with stirring under cooling with ice. To the resulting mixture, after one hour's stirring at room temperature, methyl iodide (0.11 ml (1.71 mmol)) was added and the resulting mixture was stirred overnight at room temperature. Then, the reaction mixture was poured into water and the resulting mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography with ethyl acetate-hexane (3:7) as eluent, to give 0.25 g (92%) of 2-fluoro-5-(methylthio)benzonitrile as pale yellow-white crystals.
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
2-fluoro-5-(thiocyanato)benzonitrile
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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